tert-Butyl-chloro-methylsulfanylphenylphosphanium chloride
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Overview
Description
tert-Butyl-chloro-methylsulfanylphenylphosphanium chloride is a complex organophosphorus compound It is characterized by the presence of a tert-butyl group, a chloro group, a methylsulfanyl group, and a phenylphosphanium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl-chloro-methylsulfanylphenylphosphanium chloride typically involves multiple steps. One common method starts with the reaction of tert-butyl chloride with a suitable phenylphosphine derivative. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product. Safety measures are crucial during production due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl-chloro-methylsulfanylphenylphosphanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different organophosphorus derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.
Scientific Research Applications
tert-Butyl-chloro-methylsulfanylphenylphosphanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing groups into molecules.
Biology: The compound can be used in biochemical studies to investigate the role of phosphorus in biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl-chloro-methylsulfanylphenylphosphanium chloride involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The pathways involved may include nucleophilic substitution, oxidation-reduction reactions, and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl chloride: A simpler compound with similar reactivity but lacking the phosphorus and sulfur components.
Phenylphosphine: Contains the phosphorus moiety but lacks the tert-butyl and chloro groups.
Methylsulfanylphenylphosphine: Similar structure but without the tert-butyl and chloro groups.
Uniqueness
tert-Butyl-chloro-methylsulfanylphenylphosphanium chloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research and industry.
Properties
CAS No. |
104114-65-0 |
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Molecular Formula |
C11H17Cl2PS |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
tert-butyl-chloro-methylsulfanyl-phenylphosphanium;chloride |
InChI |
InChI=1S/C11H17ClPS.ClH/c1-11(2,3)13(12,14-4)10-8-6-5-7-9-10;/h5-9H,1-4H3;1H/q+1;/p-1 |
InChI Key |
IWWJJNMINFNUQE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[P+](C1=CC=CC=C1)(SC)Cl.[Cl-] |
Origin of Product |
United States |
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